Dibromobis(tributylphosphine)nickel(II)
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Overview
Description
Dibromobis(tributylphosphine)nickel(II): is a coordination compound with the chemical formula C24H56Br2NiP2 . It is a nickel complex where the nickel ion is coordinated by two bromide ions and two tributylphosphine ligands. This compound is of interest due to its applications in catalysis and organic synthesis.
Mechanism of Action
Target of Action
Dibromobis(tributylphosphine)nickel(II) is a transition metal complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds .
Mode of Action
The compound interacts with its targets by facilitating various chemical reactions. As a catalyst, it lowers the activation energy required for the reactions to proceed, thus accelerating the reaction rate .
Biochemical Pathways
Dibromobis(tributylphosphine)nickel(II) is involved in several organic synthesis reactions. It can catalyze hydrogenation of alkenes, conjugate addition reactions of cyclopentadiene to alkenes, and partial hydrogenation of acetylenes .
Result of Action
The primary result of Dibromobis(tributylphosphine)nickel(II)'s action is the successful completion of the catalyzed reactions. It enables the transformation of organic compounds, leading to the formation of desired products .
Action Environment
The action of Dibromobis(tributylphosphine)nickel(II) is influenced by various environmental factors. It is stable in air but soluble in ether, organic solvents, and ketone solvents . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Safety measures should be taken while handling this compound due to its hazardous nature .
Biochemical Analysis
Biochemical Properties
Dibromobis(tributylphosphine)nickel(II) is known to act as a catalyst for cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes
Molecular Mechanism
It is known to exert its effects at the molecular level through its role as a catalyst in various reactions . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobis(tributylphosphine)nickel(II) can be synthesized by reacting nickel(II) bromide with tributylphosphine in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran or dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the nickel complex.
Industrial Production Methods: Industrial production methods for dibromobis(tributylphosphine)nickel(II) are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Dibromobis(tributylphosphine)nickel(II) undergoes various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition reactions where the nickel center is oxidized, and new ligands are added to the coordination sphere.
Reductive Elimination: The reverse of oxidative addition, where ligands are eliminated from the coordination sphere, and the nickel center is reduced.
Substitution Reactions: Ligands in the coordination sphere can be substituted by other ligands, often facilitated by the presence of a base or other activating agents.
Common Reagents and Conditions:
Oxidative Addition: Common reagents include halogens, alkyl halides, and aryl halides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: This reaction often requires heating and the presence of a reducing agent.
Substitution Reactions: These reactions can be carried out in the presence of bases such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide would result in the formation of a nickel-alkyl complex.
Scientific Research Applications
Chemistry: Dibromobis(tributylphosphine)nickel(II) is widely used as a catalyst in various organic reactions, including cross-coupling reactions, C-H activation, and polymerization reactions. Its ability to facilitate these reactions makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly important in these fields. It can be used to create intermediates for pharmaceuticals and other biologically relevant compounds.
Industry: In the industrial sector, dibromobis(tributylphosphine)nickel(II) is used in the production of fine chemicals and materials. Its catalytic properties are harnessed in processes such as the production of polymers and specialty chemicals.
Comparison with Similar Compounds
Dibromobis(triphenylphosphine)nickel(II): Similar to dibromobis(tributylphosphine)nickel(II) but with triphenylphosphine ligands instead of tributylphosphine.
Dichlorobis(triphenylphosphine)nickel(II): A nickel complex with chloride ions and triphenylphosphine ligands.
Dichlorobis(trimethylphosphine)nickel(II): A nickel complex with chloride ions and trimethylphosphine ligands.
Uniqueness: Dibromobis(tributylphosphine)nickel(II) is unique due to the presence of tributylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine or trimethylphosphine ligands. These properties can influence the reactivity and selectivity of the compound in catalytic reactions.
Properties
CAS No. |
15242-92-9 |
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Molecular Formula |
C24H56Br2NiP2+2 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
dibromonickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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